molecular formula C15H5F5N4O2 B6291142 (2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate CAS No. 2565819-53-4

(2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate

Cat. No.: B6291142
CAS No.: 2565819-53-4
M. Wt: 368.22 g/mol
InChI Key: CTLMOAMOHTWZIX-UHFFFAOYSA-N
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Description

(2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate is an organic compound known for its unique structure and properties This compound features a pentafluorophenyl group and a tetrazinyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate typically involves the following steps:

    Formation of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced through the reaction of pentafluorobenzene with appropriate reagents such as halogenating agents.

    Synthesis of the Tetrazinyl Group: The tetrazinyl group is synthesized by reacting hydrazine derivatives with nitriles under controlled conditions.

    Coupling Reaction: The final step involves coupling the pentafluorophenyl group with the tetrazinyl group in the presence of a benzoate ester. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Cycloaddition Reactions: The tetrazinyl group can undergo cycloaddition reactions with alkenes and alkynes.

    Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cycloaddition: Reagents such as dienes or alkynes in the presence of catalysts like copper(I) iodide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted pentafluorophenyl derivatives.

    Cycloaddition Reactions: Formation of cycloadducts with enhanced stability and unique properties.

    Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology

    Bioconjugation: Utilized in the conjugation of biomolecules for imaging and therapeutic applications.

    Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.

Medicine

    Diagnostic Imaging: Used in the development of imaging agents for diagnostic purposes.

    Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.

Industry

    Materials Science: Employed in the synthesis of advanced materials with unique properties.

    Polymer Chemistry: Used in the development of polymers with specific functionalities.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2,3,4,5,6-pentafluorophenyl) 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of a tetrazinyl group.

    (2,3,4,5,6-pentafluorophenyl) methanesulfonate: Contains a methanesulfonate group instead of a benzoate ester.

Uniqueness

    Structural Features: The presence of both pentafluorophenyl and tetrazinyl groups in (2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate imparts unique reactivity and properties.

    Applications: Its diverse applications in various fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5F5N4O2/c16-8-9(17)11(19)13(12(20)10(8)18)26-15(25)7-3-1-6(2-4-7)14-23-21-5-22-24-14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLMOAMOHTWZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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